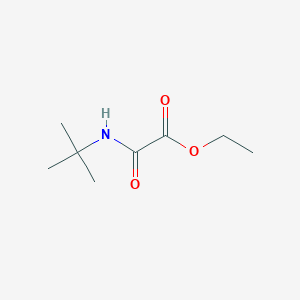

乙酸乙酯(叔丁基氨基)(氧代)

描述

Ethyl (tert-butylamino)(oxo)acetate is a chemical compound with the molecular formula C8H15NO3 . It has a molecular weight of 173.21 . It is used in various chemical reactions and has potential applications in different fields .

Synthesis Analysis

The synthesis of Ethyl (tert-butylamino)(oxo)acetate or similar compounds often involves reactions with tert-butylamine or its derivatives . For instance, a series of N-tert-butyl amides can be synthesized in excellent isolated yields via the reaction of nitriles (alkyl, aryl, benzyl, and furyl nitriles) with di-tert-butyl dicarbonate, catalyzed by Cu(OTf)2 .Molecular Structure Analysis

The molecular structure of Ethyl (tert-butylamino)(oxo)acetate consists of 12 heavy atoms, with a Fraction Csp3 of 0.75, 5 rotatable bonds, 3 H-bond acceptors, and 1 H-bond donor . The InChI Key for this compound is LASNIDKSJAXDQN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Ethyl (tert-butylamino)(oxo)acetate has several physical and chemical properties. It has a high GI absorption, is not a P-gp substrate, and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -6.52 cm/s, and it has a Lipophilicity Log Po/w (iLOGP) of 2.23 . It is also very soluble, with a Log S (ESOL) of -1.33 .科学研究应用

有机合成与化学反应

- 新化合物的开发:对海洋真菌的研究导致了新化合物的发现,说明了天然产物在新化学实体开发中的潜力 (吴等人,2010)。

- 化学转化研究:对某些乙酸酯与氰基乙酸乙酯再环化的研究揭示了生产复杂有机分子的新途径,为合成有机化学领域做出了贡献 (伊吉多夫等人,2016)。

材料科学与聚合物化学

- 共聚合工艺:研究证明了叔丁基酯在共聚合中作为链转移剂的用途,为聚合物合成及其在材料科学中的潜在应用提供了见解 (堀田等人,2020)。

药理学与药物递送

- 药物设计与合成:一项关于 CREB 介导的基因转录抑制前药的合成和评价的研究探讨了为治疗目的修饰化学结构的潜力,突出了化学合成在药物开发中的作用 (谢等人,2013)。

环境科学

- 光催化降解:使用二氧化钛研究某些化合物的催化转化,强调了该方法在降解环境污染物中的重要性,为减轻水污染提供了一条途径 (萨卡斯等人,2007)。

生物燃料和可持续能源

- 生物燃料净化:一项研究重点关注使用接枝共聚物通过渗透蒸发净化生物燃料,这与清洁能源的开发和提高生物燃料纯度以用于工业应用有关 (比利等人,2010)。

未来方向

作用机制

Mode of Action

The exact nature of these interactions and the resulting changes are subjects of ongoing research .

Biochemical Pathways

It is known that ether oxygenates, such as ethyl (tert-butylamino)(oxo)acetate, are added to certain gasoline formulations to increase the octane number, thereby improving the efficiency of combustion and reducing emissions from vehicles .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl (tert-butylamino)(oxo)acetate are as follows :

Result of Action

Current research is focused on understanding these effects to better understand the compound’s potential uses and effects on biological systems .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl (tert-butylamino)(oxo)acetate. For instance, the compound can enter groundwater as a result of spillages during production, distribution, and storage . The compound’s high aqueous solubility and low thresholds for odour and taste in water pose a hazard to groundwater resources .

属性

IUPAC Name |

ethyl 2-(tert-butylamino)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-5-12-7(11)6(10)9-8(2,3)4/h5H2,1-4H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASNIDKSJAXDQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

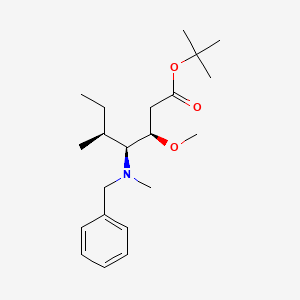

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

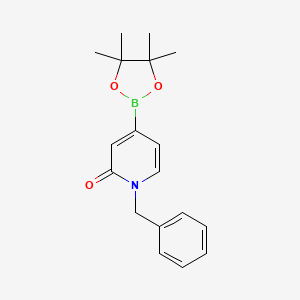

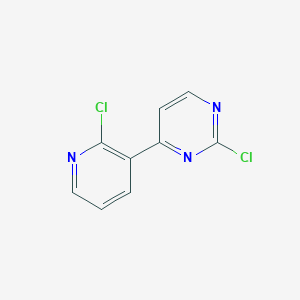

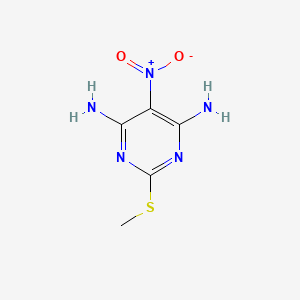

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Fluorophenoxy)methyl]benzoic acid](/img/structure/B3161429.png)

![N-[(3-bromophenyl)methyl]cyclopentanamine](/img/structure/B3161434.png)

![{[2-(Benzyloxy)phenyl]methyl}(propyl)amine](/img/structure/B3161435.png)

![4-Bromothieno[2,3-c]pyridine-2-carbonitrile](/img/structure/B3161477.png)

![N-[(2-chlorophenyl)methyl]prop-2-enamide](/img/structure/B3161486.png)

![3-Fluoro-2-[1,2,4]triazol-1-yl-benzonitrile](/img/structure/B3161517.png)

![[(4aS,6S,7S,8R,8aS)-2-acetamido-8a-acetyl-6,7-dihydroxy-6-methyl-4-oxo-4a,5,7,8-tetrahydro-3H-quinazolin-8-yl] acetate](/img/structure/B3161529.png)